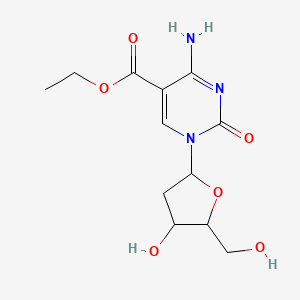

5-Carboethoxy-2'-deoxycytidine

Description

Significance of Modified Nucleosides in Genomic and Epigenetic Research

The genome is not a static blueprint; it is a dynamic and responsive entity. Chemical modifications to nucleic acid bases, often referred to as epigenetic marks, play a crucial role in regulating gene expression without altering the underlying DNA sequence. These modifications are fundamental to a wide range of biological processes, including cell differentiation, development, and the suppression of transposable elements. d-nb.info The study of these modifications, a cornerstone of epigenetics, has revealed a complex layer of gene regulation that is essential for normal cellular function and is often dysregulated in diseases like cancer. d-nb.infonih.gov

Modified nucleosides are not only endogenous components of the genome but are also invaluable as synthetic tools for researchers. By incorporating modified bases into oligonucleotides, scientists can investigate the mechanisms of DNA-protein interactions, probe the structure of nucleic acids, and develop new therapeutic strategies. libretexts.org The ability to synthesize DNA with specific modifications at defined positions allows for precise experiments that can unravel the functional consequences of these changes.

Overview of 5-Substituted 2'-Deoxycytidines as Research Tools

5-substituted 2'-deoxycytidines have been developed with a diverse array of modifications, ranging from simple methyl groups to large, complex moieties. These modified nucleosides serve as versatile research tools for several applications:

Probing DNA-Protein Interactions: By introducing modifications at or near a protein binding site, researchers can map the specific contacts between the protein and the DNA.

Studying DNA Repair Mechanisms: Oligonucleotides containing specific lesions can be used as substrates for DNA repair enzymes, allowing for the elucidation of their mechanisms of action.

Developing Therapeutic Agents: Modified nucleosides can be designed to have antiviral or anticancer properties. For example, some 5-substituted deoxycytidine analogs are known to inhibit DNA methyltransferases, enzymes that are often overactive in cancer cells. nih.govnih.gov

Controlling Nucleic Acid Structure: The introduction of bulky or charged groups at the C5 position can be used to modulate the stability and conformation of DNA duplexes and other higher-order structures.

Evolution of Research on C5-Modified Pyrimidine (B1678525) Nucleosides

The exploration of C5-modified pyrimidine nucleosides has a rich history, initially driven by the search for new antiviral and anticancer drugs. Early work focused on the synthesis and biological evaluation of analogs with relatively simple substitutions, such as halogens and small alkyl groups. For instance, 5-fluoro-2'-deoxyuridine (B1346552) and 5-iodo-2'-deoxyuridine were among the first such compounds to be synthesized and were found to have potent biological activity.

Over time, the synthetic methodologies for modifying the C5 position have become increasingly sophisticated, allowing for the introduction of a much wider range of functional groups. The development of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, has been particularly transformative. These methods have enabled the synthesis of C5-alkenylated, -arylated, and -alkynylated pyrimidine nucleosides, greatly expanding the chemical space available for investigation. glenresearch.com

More recently, the discovery of the TET (ten-eleven translocation) enzymes, which oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), has spurred a new wave of research into C5-modified cytosines. licorbio.com These discoveries have highlighted the importance of these modifications in epigenetic regulation and have led to the development of new tools to study their distribution and function in the genome.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUBWBLYAVILJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Carboethoxy 2 Deoxycytidine and Its Analogues

General Strategies for Modified Nucleoside Synthesis

The creation of modified nucleosides like 5-Carboethoxy-2'-deoxycytidine relies on a well-established toolbox of organic chemistry reactions. These strategies can be broadly categorized into two main approaches: the construction of the nucleoside scaffold through glycosylation and the subsequent modification of the pre-formed nucleoside.

Glycosylation Approaches for Deoxycytidine Scaffold Formation

Glycosylation is a pivotal reaction in nucleoside synthesis, involving the formation of an N-glycosidic bond between a pyrimidine (B1678525) base and a deoxyribose sugar moiety. vulcanchem.com A common strategy involves the coupling of a silylated pyrimidine base with a protected sugar derivative. For instance, a silylated 5-substituted pyrimidine can be reacted with a protected 2-deoxy-D-erythro-pentofuranoside in the presence of a Lewis acid catalyst, such as SnCl₄, to stereoselectively yield the β-anomer of the desired nucleoside. google.com The stereochemical outcome of the glycosylation reaction is critical, as typically only the β-isomers exhibit the desired biological activity. google.com

Enzymatic methods, utilizing glycosyltransferases, offer a highly regio- and stereospecific alternative to chemical synthesis. sigmaaldrich.com These enzymes use activated sugar donors, such as nucleotide mono- or diphosphates, to form the glycosidic linkage with high precision, often eliminating the need for extensive protecting group strategies. sigmaaldrich.combeilstein-journals.org While powerful, the substrate scope and availability of the required enzymes can be a limitation. beilstein-journals.org

Post-Synthetic Functionalization of the Cytosine C5 Position

Post-synthetic modification involves introducing or altering a functional group on a pre-existing nucleoside. The C5 position of pyrimidines is a frequent target for modification because substituents at this position often project into the major groove of the DNA double helix, minimizing interference with base pairing and polymerase activity. google.com

A variety of methods exist for C5 functionalization. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds at the C5 position. nih.gov This typically involves reacting a 5-halo-2'-deoxycytidine (e.g., 5-iodo-2'-deoxycytidine) with a suitable boronic acid derivative. nih.gov Another approach is the direct C-H activation/arylation, which avoids the need for a pre-halogenated nucleoside. mdpi.com

Synthesis of this compound

The specific synthesis of this compound can be achieved through several routes, primarily involving either direct carbon-carbon bond formation at the C5 position or the derivatization of a precursor that already contains a C5 substituent.

Direct C-C Bond Forming Reactions at C5

Direct introduction of a carboethoxy group at the C5 position is a challenging but feasible approach. Palladium-catalyzed carbonylation reactions are a prominent method. For example, the reaction of 5-iodo-2'-deoxycytidine (B1674142) with carbon monoxide and ethanol (B145695) in the presence of a palladium catalyst can directly yield this compound. A similar palladium(0)-catalyzed carboxyamidation of unprotected 5-iodo-cytidine has been used to prepare related 5-carboxamide derivatives. tandfonline.comresearchgate.net

The table below summarizes a selection of direct C-C bond-forming reactions at the C5 position of pyrimidine nucleosides.

| Reaction Type | Precursor | Reagents | Product | Reference |

| Palladium-catalyzed Carboxyamidation | 5-iodo-2'-deoxycytidine | RCH₂NH₂, CO, (Ph₃P)₄Pd | 5-(N-substituted-carboxamide)-2'-deoxycytidine | tandfonline.com |

| Suzuki-Miyaura Coupling | 5-iodo-2'-deoxycytidine | Aryl/heteroaryl boronic acids, [Pd(Sacc)₂(TPA)₂] | 5-Aryl/heteroaryl-2'-deoxycytidine | nih.gov |

Esterification and Derivatization from 5-Carboxy-2'-deoxycytidine (B13905427) Precursors

A more common and often more practical route involves the synthesis of 5-carboxy-2'-deoxycytidine as a key intermediate, followed by esterification. The precursor, 5-carboxy-2'-deoxycytidine, can be synthesized through various methods, including the oxidation of 5-hydroxymethyl-2'-deoxycytidine or the hydrolysis of 5-cyano-2'-deoxycytidine. glenresearch.comresearchgate.net An efficient synthesis of 5-carboxy-2'-deoxycytidine from 2'-deoxythymidine has also been developed. rsc.org

Once 5-carboxy-2'-deoxycytidine is obtained, standard esterification procedures can be applied. This typically involves reacting the carboxylic acid with ethanol under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid) to produce this compound. The protection of other reactive groups on the nucleoside, such as the hydroxyl groups of the deoxyribose moiety, is often necessary before carrying out the esterification to prevent side reactions. vulcanchem.com

The following table outlines a general synthetic pathway involving an esterification step.

| Step | Starting Material | Reagents/Conditions | Product | Reference |

| 1. Oxidation | 5-Hydroxymethyl-2'-deoxycytidine | Oxidizing agent (e.g., TET enzymes) | 5-Carboxy-2'-deoxycytidine | glenresearch.com |

| 2. Esterification | 5-Carboxy-2'-deoxycytidine | Ethanol, Acid catalyst | This compound | N/A |

Optimization of Reaction Conditions and Yields

The efficiency of nucleoside synthesis is highly dependent on the optimization of reaction conditions. For glycosylation reactions, the choice of Lewis acid, solvent, and temperature can significantly impact the yield and stereoselectivity. google.comconnectjournals.com In post-synthetic modifications, the catalyst system, ligands, base, and reaction time are crucial variables. For instance, in palladium-catalyzed reactions, the choice of palladium source and ligands can dramatically affect the outcome. tandfonline.com The development of water-soluble catalysts has also enabled these reactions to be performed under milder, more environmentally friendly conditions. nih.gov

In the synthesis of related 5-substituted cytidines, optimization of conditions for protection and deprotection steps is also critical. For example, the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group is a key step in preparing phosphoramidite (B1245037) building blocks for oligonucleotide synthesis. ashansenlab.com Similarly, the conditions for removing protecting groups after synthesis must be carefully chosen to avoid degradation of the modified nucleoside. rsc.org For instance, standard ammonolysis used for deprotection can sometimes lead to the formation of amide side products when working with carboxyl-modified nucleosides, necessitating the use of alternative hydrolytic conditions with aqueous NaOH or K₂CO₃. rsc.org

Preparation of Key Intermediates and Building Blocks for Oligonucleotide Synthesis

The incorporation of modified nucleosides like this compound into oligonucleotides requires their conversion into reactive building blocks, primarily phosphoramidites for solid-phase synthesis and triphosphates for enzymatic methods.

Synthesis of 5'-O-Protected-3'-O-Phosphoramidite Derivatives

The synthesis of 5'-O-protected-3'-O-phosphoramidite derivatives is a cornerstone of automated oligonucleotide synthesis. This process typically involves several key steps: protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

A common strategy for preparing phosphoramidite building blocks of modified cytidines involves starting from a more readily available precursor, such as a modified uridine (B1682114) derivative. For instance, a 2'-deoxyuridine (B118206) to 2'-deoxycytidine (B1670253) conversion can be achieved without the need for temporary protecting groups by using phase transfer catalysis. ashansenlab.com

One reported method for synthesizing a 5-hydroxymethyl-2'-deoxycytidine (hmdC) phosphoramidite, a related analogue, starts from 2'-deoxyuridine and proceeds in six steps to yield the final product. ashansenlab.com An alternative approach for synthesizing hmdC phosphoramidite involves the use of a tert-butyldimethylsilyl (TBDMS) group to protect the 5-hydroxymethyl group. nih.gov This method allows for a "one-step" deprotection procedure to remove all protecting groups after oligonucleotide synthesis. nih.gov

The general synthetic route for a phosphoramidite derivative involves:

Protection of the 5'-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMTr) group. nih.govmdpi.com

Protection of the exocyclic amine: An acyl group, such as a benzoyl group, is commonly used to protect the exocyclic amine of cytidine (B196190). nih.govmdpi.com

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety. nih.govmdpi.com

The table below summarizes the key steps and reagents used in the synthesis of a generic 5'-O-protected-3'-O-phosphoramidite derivative of a modified 2'-deoxycytidine.

| Step | Reaction | Typical Reagents |

| 1 | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMTr-Cl) in pyridine (B92270) |

| 2 | Exocyclic Amine Protection | Benzoyl chloride or benzoic anhydride |

| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine |

For the synthesis of oligonucleotides in the reverse (5' to 3') direction, 5'-phosphoramidites and 3'-supports are utilized. glenresearch.com

Synthesis of 5'-Triphosphate Derivatives for Enzymatic Reactions

5'-Triphosphate derivatives of modified nucleosides are essential substrates for DNA and RNA polymerases, enabling the enzymatic synthesis of modified nucleic acids. wikipedia.orgnih.govmdpi.com The synthesis of these triphosphates often starts from the corresponding nucleoside.

An efficient method for preparing 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2'-deoxycytidine (B13858545) triphosphates has been developed utilizing a P(V)-N activation strategy. rsc.orgresearchgate.net This method can also be adapted for the gram-scale synthesis of the parent nucleosides. rsc.org

Another approach involves a one-pot synthesis to convert a protected nucleoside into its 5'-triphosphate. researchgate.net For example, 5-methyl-2'-deoxycytidine (B118692) can be converted to its 5'-triphosphate in high yield using a protection-free one-pot method. researchgate.net Subsequent modifications, such as oxidation, can then be performed on the triphosphate derivative. researchgate.net

The general steps for synthesizing a 5'-triphosphate derivative include:

Phosphorylation: The 5'-hydroxyl group of the nucleoside is phosphorylated. A common method is the Yoshikawa procedure, which uses phosphoryl chloride (POCl3) in a phosphate (B84403) solvent.

Conversion to Triphosphate: The resulting monophosphate is then converted to the triphosphate, often by reaction with a pyrophosphate salt.

The table below outlines a general procedure for the synthesis of a 5'-triphosphate derivative.

| Step | Reaction | Typical Reagents |

| 1 | 5'-Monophosphorylation | Phosphoryl chloride (POCl3) in trimethyl phosphate |

| 2 | Triphosphate Formation | Pyrophosphate salt (e.g., tetrabutylammonium (B224687) pyrophosphate) |

The enzymatic incorporation of these modified triphosphates into DNA has been demonstrated using various DNA polymerases. nih.gov For instance, N4-acylated 2'-deoxycytidine triphosphates have been shown to be efficient substrates for several DNA polymerases. nih.gov

Synthesis of Related C5-Modified 2'-Deoxycytidines for Comparative Studies

To understand the specific roles of the carboethoxy group in this compound, it is essential to synthesize and study related C5-modified 2'-deoxycytidines. These analogues, which are part of the epigenetic landscape, include 5-carboxy-2'-deoxycytidine (5-cadC), 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), and 5-formyl-2'-deoxycytidine (5-fdC).

5-Carboxy-2'-deoxycytidine (5-cadC) Synthesis

5-Carboxy-2'-deoxycytidine is an oxidation product of 5-methyl-dC. biosearchtech.com The synthesis of 5-cadC can be achieved through the oxidation of a suitable precursor. For example, 5-formyl-2'-deoxycytidine can be oxidized to 5-cadC. researchgate.net

The phosphoramidite of 5-carboxy-dC is commercially available and can be used to incorporate this modification into oligonucleotides for epigenetic studies. biosearchtech.com For deprotection after synthesis, a mild solution of methanolic sodium hydroxide (B78521) is recommended. glenresearch.com

An efficient synthesis of 5-carboxy-2'-deoxypyrimidine nucleoside 5'-triphosphates, including that of 5-cadC, has been developed using a P(V)-N activation method from phosphoropiperidate precursors. nih.gov

5-Hydroxymethyl-2'-deoxycytidine (5-hmdC) Synthesis

5-Hydroxymethyl-2'-deoxycytidine is another key intermediate in the oxidation pathway of 5-methylcytosine (B146107). biosearchtech.com Its synthesis is a prerequisite for obtaining many other C5-modified cytidines.

The synthesis of 5hmdC phosphoramidites with different protecting groups has been explored to optimize their use in oligonucleotide synthesis. nih.govresearchgate.net The choice of protecting group can significantly impact the deprotection conditions required after synthesis. biosearchtech.com

5-Formyl-2'-deoxycytidine (5-fdC) Synthesis

5-Formyl-2'-deoxycytidine is a transient intermediate in the enzymatic oxidation of 5-methylcytosine to 5-carboxycytosine. researchgate.net An efficient method for the synthesis of 5-fdC and its monophosphate has been developed. researchgate.net

A phosphoramidite building block for 5-fdC has been created that allows for the synthesis of fdC-containing DNA with high purity and yield. nih.gov This, in conjunction with phosphoramidites for other epigenetic modifications, has enabled the synthesis of DNA segments containing all four key epigenetic bases: 5-methyl-dC, 5-hydroxymethyl-dC, 5-formyl-dC, and 5-carboxy-dC. nih.govjenabioscience.com

The synthesis of oligodeoxynucleotides containing 5-fdC can also be achieved by the phosphoramidite method followed by oxidation of a dihydroxyethyl precursor with sodium periodate. nih.gov

5-Ethynyl-2'-deoxycytidine (B116413) (5-EdC) Synthesis

5-Ethynyl-2'-deoxycytidine (5-EdC) is a significant analogue used for monitoring DNA synthesis. jenabioscience.comjenabioscience.comcellco.com.br Its synthesis is often achieved through a palladium-catalyzed cross-coupling reaction, a method that has proven effective for creating C-C bonds at the 5-position of pyrimidine nucleosides. The Sonogashira coupling is a frequently employed strategy. nih.gov

This synthetic approach typically begins with a halogenated precursor, such as 5-iodo-2'-deoxyuridine. The synthesis involves several key steps:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the starting nucleoside are protected, often with silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS), to prevent their participation in subsequent reactions. cuny.edu

Palladium-Catalyzed Coupling: The protected 5-iodo-2'-deoxyuridine undergoes a Sonogashira coupling reaction with a source of the ethynyl (B1212043) group, such as trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst (e.g., copper(I) iodide). nih.govnih.gov

Modification of the Nucleobase: The uridine derivative is then converted to a cytidine derivative. This can be achieved by activating the C4 position of the uracil (B121893) ring, for example with a peptide-coupling agent, followed by displacement with an amine. cuny.edu

Deprotection: Finally, the protecting groups on the sugar moiety and the ethynyl group (if a silylated acetylene (B1199291) was used) are removed to yield the final product, 5-Ethynyl-2'-deoxycytidine. cuny.edu

A related method involves the direct palladium-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine, highlighting the versatility of palladium catalysis in modifying the pyrimidine ring. nih.gov

Table 1: Representative Sonogashira Coupling for Synthesis of 5-Alkynyl-2'-deoxyuridine Precursors

| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield | Reference |

| Coupling | 5-iodo-2'-deoxyuridine | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N, DMF | Stirred at room temperature or slightly elevated temperatures (e.g., 40-55 °C) | 5-(Trimethylsilylethynyl)-2'-deoxyuridine | 76-94% | nih.gov |

| Deprotection | 5-(Trimethylsilylethynyl)-2'-deoxyuridine | TBAF or K₂CO₃/MeOH | Room Temperature | 5-Ethynyl-2'-deoxyuridine (B1671113) | High | nih.gov |

Note: This table illustrates the synthesis of the uridine analogue, which is a common intermediate for 5-EdC.

Carbocyclic and Thia-Analogues Synthesis

The synthesis of carbocyclic and thia-analogues involves replacing the furanose oxygen of the deoxyribose sugar with a methylene (B1212753) group (CH₂) or a sulfur atom, respectively. These modifications significantly alter the molecule's chemical properties and biological stability.

Carbocyclic Analogues Synthesis

Carbocyclic nucleosides lack the glycosidic bond, making them resistant to cleavage by phosphorylases. The synthesis of these analogues often starts from a pre-formed carbocyclic core, typically a substituted cyclopentane (B165970) derivative. ffame.orgrsc.org

A general synthetic strategy includes:

Core Synthesis: A suitably functionalized cyclopentane ring is synthesized. For instance, a cyclopentanecarboxylic acid can be converted into an intermediate with appropriate stereochemistry for the attachment of the base and the hydroxymethyl side chain. rsc.org

Base Installation: The pyrimidine base is introduced onto the carbocyclic skeleton. A common method is the Mitsunobu reaction, which allows for the stereocontrolled introduction of the nucleobase. ffame.org Alternatively, direct halogenation of a carbocyclic cytidine analogue can be performed to introduce substituents at the C-5 position. nih.gov For analogues of 5-ethynyl-2'-deoxycytidine, a palladium-catalyzed coupling reaction can be performed on a halogenated carbocyclic nucleoside. nih.gov

Table 2: General Steps in Carbocyclic Analogue Synthesis

| Step | Description | Key Reagents/Methods | Reference |

| 1 | Construction of a functionalized cyclopentane skeleton. | Baeyer-Villiger oxidation of norbornanone. | ffame.org |

| 2 | Stereoselective introduction of the nucleobase. | Mitsunobu reaction with the desired pyrimidine base. | ffame.org |

| 3 | Functionalization at C-5 (if required). | Palladium-catalyzed coupling (e.g., Sonogashira) on a 5-halo-carbocyclic nucleoside. | nih.gov |

Thia-Analogues Synthesis

In thia-analogues, the ring oxygen of the sugar moiety is replaced by sulfur. A prominent example is the synthesis of 3'-thia-analogues, where the sulfur atom is at the 3'-position, creating an oxathiolane ring. google.combeilstein-journals.org

A representative synthesis for a 3'-thia-analogue proceeds as follows:

Oxathiolane Ring Formation: An aldehyde, such as a protected glycoaldehyde, reacts with thioglycolic acid to form a 1,3-oxathiolane (B1218472) lactone. google.com

Functionalization: The lactone is reduced and functionalized to introduce a suitable leaving group at the anomeric carbon (C-5 of the oxathiolane ring). google.com

Glycosylation: The activated oxathiolane intermediate is coupled with a silylated pyrimidine base (e.g., 5-substituted cytosine) in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium tetrachloride (TiCl₄). This step forms the N-glycosidic bond, often with high stereoselectivity for the biologically active β-isomer. google.combeilstein-journals.orgmdpi.com

Deprotection: The final step involves the removal of protecting groups to yield the target thia-nucleoside analogue. google.com

The synthesis of 4'-thia-analogues involves starting materials like 2-deoxy-D-ribose, which are converted into a thioglycal over several steps. This intermediate is then used to build the 4'-thionucleoside structure. mdpi.com

Table 3: Key Reactions in 3'-Thia-Analogue Synthesis

| Step | Description | Starting Materials | Key Reagents | Product | Reference |

| 1 | Lactone Formation | Allyl ether/ester or protected glycoaldehyde, Thioglycolic acid | O₃ (for ozonolysis) | 2-(R-oxy)-methyl-5-oxo-1,3-oxathiolane | google.com |

| 2 | Coupling (Glycosylation) | Activated 1,3-oxathiolane, Silylated pyrimidine base | SnCl₄ or TiCl₄ | Protected β-isomer of the 3'-thia-nucleoside | google.combeilstein-journals.org |

| 3 | Deprotection | Protected nucleoside | BBr₃, NH₄F, or aqueous NH₃ | Final 3'-thia-nucleoside analogue | google.commdpi.com |

Research Applications of 5 Carboethoxy 2 Deoxycytidine

Use in Studying DNA-Protein Interactions

Oligonucleotides containing 5-Carboethoxy-2'-deoxycytidine can be used as probes to investigate the interactions between DNA and proteins. The bulky carboethoxy group can act as a steric probe to map the close contacts between a protein and the major groove of the DNA. If the binding of a protein is inhibited by the presence of this modification, it suggests that the protein makes a close approach to the C5 position of the cytosine at that location.

Techniques such as the electrophoretic mobility shift assay (EMSA) can be used to assess the impact of the modification on protein binding. protocols.ionih.gov In an EMSA, a labeled DNA probe is incubated with a protein of interest, and the resulting complex is separated from the free probe by gel electrophoresis. By comparing the binding of a protein to a normal DNA probe and a probe containing this compound, researchers can determine whether the modification interferes with protein binding.

Enzymatic Efficiency and Fidelity in DNA Synthesis

A Component in the Synthesis of Modified Oligonucleotides

This compound can be converted into a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis. nih.govbaseclick.eu This allows for the site-specific incorporation of the modified nucleoside into DNA strands of any desired sequence. These modified oligonucleotides can then be used in a wide variety of applications, including those mentioned above.

The synthesis of the phosphoramidite derivative of this compound follows standard procedures, typically involving the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group.

Inhibition Mechanisms and Covalent Trapping (e.g., by 5-Aza-2'-deoxycytidine)

Role in Epigenetic and Enzymatic Studies

Given the importance of C5-modified cytosines in epigenetics, this compound and its derivatives can be valuable tools for studying the enzymes involved in writing, reading, and erasing these marks. For example, oligonucleotides containing this modification could be used to investigate the substrate specificity of DNA methyltransferases or TET enzymes.

Furthermore, the triphosphate form of this compound can be synthesized and used to study its incorporation into DNA by DNA polymerases. libretexts.orgmdpi.combiomers.net Such studies can provide insights into the ability of polymerases to accommodate bulky modifications at the C5 position and can be used to develop methods for the enzymatic synthesis of modified DNA. The efficiency of incorporation will depend on the specific polymerase used, with some polymerases being more tolerant of modified substrates than others.

Role in Nucleic Acid Chemistry and Epigenetic Regulation

Site-Specific Integration into Oligonucleotides and DNA Constructs

The ability to place modified nucleosides at specific locations within a DNA sequence is crucial for studying their functional impact. 5-Carboethoxy-2'-deoxycytidine can be incorporated into DNA through both chemical and enzymatic methods, providing researchers with custom-designed genetic material.

The primary method for generating oligonucleotides containing this compound is through automated solid-phase phosphoramidite (B1245037) chemistry. tcichemicals.comwikipedia.org This technique allows for the sequential addition of nucleotide building blocks to a growing chain that is attached to a solid support. wikipedia.org

To achieve this, a phosphoramidite derivative of this compound must first be synthesized. This specialized building block can then be used in a standard DNA synthesizer. The synthesis cycle involves four main steps, as detailed in the table below.

Table 1: The Phosphoramidite Synthesis Cycle

| Step | Process | Description |

|---|---|---|

| 1. Detritylation | Deprotection | The 5'-hydroxyl group of the support-bound nucleotide chain is deprotected by removing the dimethoxytrityl (DMT) group, typically with a mild acid. |

| 2. Coupling | Chain Elongation | The this compound phosphoramidite is activated and couples with the newly freed 5'-hydroxyl group of the growing oligonucleotide. tcichemicals.com |

| 3. Capping | Termination of Failures | Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, thus stopping the formation of incomplete sequences. |

This cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate (B84403) backbone are removed to yield the final, purified DNA strand containing the site-specific modification. atdbio.com

Enzymatic methods provide an alternative route for creating DNA with modified bases. This approach relies on the ability of DNA polymerases to incorporate modified deoxyribonucleoside triphosphates (dNTPs) into a growing DNA strand during processes like primer extension or the polymerase chain reaction (PCR). d-nb.info

For the enzymatic incorporation of this compound, its corresponding 5'-triphosphate derivative (5-Carboethoxy-dCTP) is required. The success and efficiency of this incorporation are highly dependent on the specific DNA polymerase used, as different enzymes exhibit varying levels of tolerance for unnatural substrates. d-nb.infonih.gov While some polymerases can readily incorporate modified nucleotides, others may do so with lower fidelity or may stall altogether. d-nb.info This method is particularly valuable for generating longer DNA constructs or for applications where the use of harsh chemicals is undesirable. dnascript.com

Chemical Synthesis of Modified Oligonucleotides

Effects on DNA Duplex Stability and Conformational Properties

The introduction of a modification at the 5-position of a cytosine base can significantly impact the stability and three-dimensional structure of a DNA duplex. While direct, extensive thermodynamic studies on DNA duplexes containing this compound are not widely reported in publicly available research, the effects can be inferred from studies of other 5-substituted pyrimidines.

The 5-position of cytosine protrudes into the major groove of the DNA double helix. The addition of a bulky substituent like a carboethoxy group is expected to have notable steric and electronic consequences. Generally, large modifications at this position can lead to a slight destabilization of the DNA duplex, which is often observed as a decrease in the melting temperature (Tm). This destabilization can arise from the steric strain introduced by the bulky group, which may cause local distortions in the DNA backbone or disrupt the optimal stacking interactions between adjacent base pairs.

Table 1: Predicted Impact of this compound on DNA Duplex Properties (Hypothetical Data for Illustrative Purposes)

| Property | Unmodified DNA | DNA with 5-Carboethoxy-dC | Rationale for Predicted Change |

| Melting Temperature (Tm) | High | Slightly Lower | Steric hindrance from the bulky carboethoxy group in the major groove may disrupt base stacking and destabilize the duplex. |

| Helical Form | B-DNA | Predominantly B-DNA with potential local distortions | The overall B-form is maintained, but the modification may cause localized changes in helical parameters like roll, slide, and twist. |

| Sugar Pucker | C2'-endo (South) | Shift in equilibrium | The bulky substituent may influence the sugar conformation, potentially increasing the population of C3'-endo (North) puckers in its vicinity. |

| Glycosidic Angle | Anti | Anti | The anti-conformation is generally favored to avoid steric clashes between the base and the sugar, a preference likely maintained or strengthened by the 5-position substituent. |

Modulation of DNA-Protein Interactions and Recognition

The modification of DNA bases, particularly in the major groove, is a primary mechanism for modulating the interaction between DNA and proteins, such as transcription factors and DNA repair enzymes. The 5-position of cytosine is a key recognition site for many proteins, and its modification can either enhance or inhibit protein binding.

The carboethoxy group on this compound introduces distinct chemical features into the major groove that can alter protein recognition. Proteins typically recognize specific DNA sequences through a combination of hydrogen bonding with the edges of the bases and van der Waals interactions with the "topography" of the grooves. The presence of the ester group can sterically hinder the approach of a protein to its target sequence. For example, a transcription factor that makes close contact with the cytosine 5-position may find its binding affinity reduced due to a steric clash with the bulky carboethoxy group.

Furthermore, the electron-withdrawing nature of the carboethoxy group can alter the electronic landscape of the major groove, potentially affecting electrostatic interactions with protein residues. This is a critical aspect for epigenetic regulation, where a cascade of proteins "read" modifications like 5-methylcytosine (B146107) (5-mC) and its oxidized derivatives, 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxy-cytosine (5-caC). glenresearch.comnih.gov While this compound is a synthetic analog, its presence in a DNA sequence could disrupt the recognition processes associated with these natural epigenetic marks. For instance, it could prevent the binding of a methyl-CpG-binding domain (MBD) protein or, conversely, be recognized by a different set of proteins.

The interaction with DNA methyltransferases (DNMTs) is also a key consideration. These enzymes are responsible for establishing and maintaining DNA methylation patterns. The presence of a large group at the 5-position could physically block the active site of a DNMT, preventing methylation of the modified cytosine or adjacent cytosines. This inhibitory potential is a characteristic of some nucleoside analogs used in epigenetic therapies, such as 5-aza-2'-deoxycytidine. nih.govnih.gov

Table 2: Potential Effects of this compound on DNA-Protein Interactions

| Interacting Protein Class | Effect on Binding (Hypothesized) | Mechanism of Modulation |

| Sequence-Specific Transcription Factors | Inhibition | Steric hindrance in the major groove preventing optimal protein-DNA contacts. Alteration of the local electrostatic potential. |

| DNA Methyltransferases (DNMTs) | Inhibition | The bulky carboethoxy group may block the enzyme's active site, preventing access to the C5 carbon required for methylation. |

| Methyl-CpG Binding Proteins (MBDs) | Disruption of Recognition | The carboethoxy group is structurally distinct from the methyl group recognized by MBDs, likely preventing binding. |

| DNA Repair Glycosylases | Potential for altered recognition | Depending on the specific enzyme, the modification could be ignored or recognized as a lesion, potentially leading to its excision. |

Advanced Research Applications and Methodologies Utilizing 5 Carboethoxy 2 Deoxycytidine

Development of Chemical Probes for Biological Systems

The unique chemical reactivity of the carboxyl group on the cytosine base has been exploited to create a variety of chemical probes for studying DNA modifications within complex biological systems. These probes are instrumental in visualizing, isolating, and characterizing modified nucleic acids.

Epigenetic Probes for DNA Modification Detection and Imaging

The detection of 5-carboxylcytosine (5caC) in the genome is challenging due to its extremely low abundance, estimated at approximately 5 parts per million per cytosine in mouse embryonic stem cells. nih.gov To overcome this, researchers have developed highly sensitive chemical probes designed to selectively label the carboxyl group of 5caC. acs.org

A prominent strategy involves an amide bond formation catalyzed by 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). nih.govnih.gov This reaction covalently links a primary amine-containing reporter molecule to the carboxyl group of 5caC. nih.gov This chemical labeling is highly selective for 5caC, distinguishing it from other cytosine modifications like 5mC and 5hmC. acs.org The attached reporter can be a fluorophore for direct imaging of 5caC within cells and tissues or a tag like biotin (B1667282) for downstream enrichment and analysis. nih.gov This approach has been successfully used to confirm the presence of 5caC in DNA isolated from HeLa cells through dot blot assays. acs.org The development of such chemical probes is critical for elucidating the functional roles of 5fC and 5caC, which are believed to be more than just transient intermediates in DNA demethylation. mdpi.com

Click Chemistry Labeling Strategies (e.g., using 5-Ethynyl-2'-deoxycytidine)

Click chemistry provides a powerful and bioorthogonal method for labeling biomolecules in living systems. scispace.com While traditional methods for labeling newly synthesized DNA relied on analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), these methods require harsh denaturation steps for detection. nih.gov A significant advancement in this area is the use of 5-ethynyl-2'-deoxycytidine (B116413) (EdC) and its counterpart, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govcapes.gov.br

EdC is a nucleoside analog containing a terminal alkyne group. smolecule.com When introduced to cells, it is incorporated into DNA during replication. capes.gov.br The ethynyl (B1212043) group serves as a chemical handle that can be specifically and efficiently labeled via a copper(I)-catalyzed azide-alkyne cycloaddition reaction with a fluorescent azide (B81097) probe. nih.govcapes.gov.br This technique is highly sensitive and does not require DNA denaturation, making it suitable for a wide range of applications, including monitoring cell proliferation and DNA synthesis dynamics in living cells. capes.gov.brsmolecule.com Studies have shown that EdC can be used to detect DNA synthesis with sensitivity similar to EdU but with lower cytotoxicity when used in combination with thymidine (B127349), making it a valuable tool for long-term cell tracking experiments. nih.govresearchgate.net

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxycytidine (EdC) |

|---|---|---|

| Labeling Group | Bromo group | Ethynyl group |

| Detection Method | Immunohistochemistry with anti-BrdU antibody | Copper(I)-catalyzed click chemistry with fluorescent azide nih.gov |

| DNA Denaturation Required | Yes (e.g., with HCl or heat) capes.gov.br | No capes.gov.br |

| Sensitivity | High | High, comparable to EdU/BrdU nih.gov |

| Primary Application | Detection of cell proliferation (S-phase) capes.gov.br | Detection of cell proliferation, DNA synthesis monitoring smolecule.com |

Affinity-Based Enrichment and Isolation of Modified Nucleic Acids

Affinity-based enrichment is a crucial technique for isolating and concentrating DNA fragments containing rare modifications from the entire genome. nih.gov This allows for the specific analysis of the distribution and function of marks like 5hmC and 5caC. nih.govnih.gov These methods typically fall into two categories: antibody-based immunoprecipitation and chemical-capture approaches. nih.gov

For 5-carboxylcytosine, its unique carboxyl group is an ideal target for chemical capture. The strategy often involves the EDC-catalyzed reaction described previously, but instead of attaching a fluorophore, a biotin molecule is conjugated to the 5caC base. rsc.org Biotin has an extremely high affinity for streptavidin. DNA fragments containing the newly formed biotin-5caC adduct can be selectively captured and isolated from the rest of the genomic DNA using streptavidin-coated magnetic beads. rsc.org This enrichment step significantly increases the concentration of 5caC-containing DNA, enabling its effective analysis by downstream applications such as high-throughput sequencing. This chemical affinity approach offers an alternative to antibody-based methods and relies on the specific reactivity of the carboxyl functional group, which is central to the structure of 5-Carboethoxy-2'-deoxycytidine's natural counterpart. nih.gov

Applications in Aptamer Discovery and Design (SELEX Process)

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind targets like proteins with high affinity and specificity, rivaling that of antibodies. trilinkbiotech.comjenabioscience.com They are generated through an in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). trilinkbiotech.com A significant advancement in SELEX technology is the use of chemically modified nucleotides to expand the chemical diversity of the oligonucleotide library. nih.gov

Incorporating modified nucleotides can confer desirable properties to the resulting aptamers, such as enhanced resistance to nuclease degradation, which improves their stability in biological fluids. frontiersin.orgbasepairbio.com Furthermore, the modified bases can introduce new functional groups that participate directly in target binding, potentially increasing affinity and specificity. nih.gov

While direct use of this compound in SELEX is not widely documented, the principle has been demonstrated with structurally similar compounds. For instance, the AS1411 aptamer, which targets nucleolin in cancer cells, was chemically modified by substituting thymidines with 5-(N-benzylcarboxyamide)-2'-deoxyuridine. nih.gov This modification significantly enhanced the aptamer's targeting affinity for cancer cells without requiring a new SELEX procedure. nih.gov This finding suggests that introducing a carboxyamide group—a derivative of the carboxyl group found in this compound—can critically improve aptamer function. Therefore, incorporating this compound or its corresponding triphosphate into a SELEX library holds the potential to generate novel aptamers with unique binding capabilities for diagnostic and therapeutic applications.

Methodological Advancements in DNA Modification Analysis

Accurately mapping the locations of cytosine modifications across the genome is essential for understanding their roles in gene regulation. This has driven the development of new sequencing methodologies that are more gentle and precise than traditional techniques.

Development of Bisulfite-Free Sequencing Methods

For decades, bisulfite sequencing has been the gold standard for mapping DNA methylation. ox.ac.uk However, the harsh chemical treatment involved degrades a significant portion of the DNA and can lead to biased results and libraries with low complexity. ox.ac.ukbiorxiv.org This has spurred the development of bisulfite-free sequencing methods.

Several innovative bisulfite-free techniques leverage the unique chemistry of 5-carboxylcytosine. One such method is TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS). ox.ac.uk In this process, TET enzymes are used to oxidize both 5mC and 5hmC to 5caC in vitro. biorxiv.org The genomic DNA, now containing 5caC at all former 5mC and 5hmC sites, is then treated with pyridine borane. This chemical specifically reduces the 5caC to dihydrouracil (B119008) (DHU), which is read as thymine (B56734) (T) during subsequent PCR amplification. ox.ac.uk Unmodified cytosine is unaffected by this process and is read as cytosine (C). The resulting C-to-T transition in the sequencing data precisely marks the original locations of 5mC and 5hmC. ox.ac.uk TAPS preserves DNA integrity, allowing for the analysis of long DNA fragments and generating higher quality, more comprehensive, and cheaper methylome data compared to bisulfite sequencing. ox.ac.uk Further refinements of this chemistry have led to a suite of methods (TAPSβ, CAPS, PS) that can specifically sequence 5mC, 5hmC, 5fC, and 5caC individually, providing a complete toolkit for studying DNA modifications without subtraction-based analysis. ox.ac.uknih.gov

| Feature | Bisulfite Sequencing | TET-Assisted Pyridine Borane Sequencing (TAPS) |

|---|---|---|

| Core Principle | Chemical deamination of C to U; 5mC is protected. | Enzymatic oxidation of 5mC/5hmC to 5caC, followed by chemical reduction of 5caC to DHU (read as T). ox.ac.uk |

| DNA Damage | High; significant DNA degradation. ox.ac.uk | Low; non-destructive, preserves long DNA fragments. ox.ac.uk |

| Distinguishes 5mC/5hmC | No (reads both as C). Requires oxidative bisulfite (oxBS) for distinction. | No (reads both as T). Requires derivative methods (e.g., TAPSβ, CAPS) for distinction. nih.gov |

| Coverage Bias | Prone to GC bias and uneven coverage. ox.ac.uk | More even coverage distribution. ox.ac.uk |

| Library Complexity | Low. ox.ac.uk | High. ox.ac.uk |

Spectroscopic Techniques for Structural Elucidation of Modified DNA

The precise three-dimensional structure of DNA is critical to its function, and the introduction of modified bases can induce significant conformational changes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are powerful tools for elucidating these structural alterations at an atomic level.

While specific high-resolution structural studies of oligonucleotides containing this compound are not extensively documented in publicly available literature, the methodologies applied to similar C5-modified cytosines, such as 5-carboxycytosine (5caC), provide a clear framework for how such analyses would be conducted. brieflands.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR spectroscopy is a primary method for determining the solution structure of modified DNA duplexes. ajgreenchem.comhmdb.ca In a typical study, an oligonucleotide containing this compound would be synthesized and annealed to its complementary strand.

Proton (¹H) NMR: Analysis of the imino proton region of the ¹H NMR spectrum provides direct information about the stability of the Watson-Crick base pairs. researchgate.net The chemical shifts of these protons are highly sensitive to their local environment and hydrogen-bonding status.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to measure through-space distances between protons that are close to each other (typically < 5 Å). The resulting distance restraints are crucial for computational modeling to generate a high-resolution 3D structure of the DNA duplex. ajgreenchem.com

¹³C and ¹⁵N NMR: Isotopic labeling of the modified nucleoside with ¹³C and ¹⁵N can provide additional structural constraints and allow for more detailed analysis of the local conformation around the modification. brieflands.com

¹⁹F NMR: While not directly applicable to this compound, studies with fluorinated analogs demonstrate the power of using NMR-active nuclei to probe conformational changes in DNA upon protein binding or other interactions. researchgate.net

Based on studies of the structurally similar 5-carboxycytosine, it is anticipated that the carboethoxy group at the C5 position would reside in the major groove of the DNA double helix. NMR studies would be able to determine its precise orientation and any local distortions it might cause to the DNA backbone or base pairing. brieflands.com

X-ray Crystallography: X-ray crystallography provides a solid-state view of the modified DNA structure. This technique would involve crystallizing the oligonucleotide containing this compound, alone or in complex with a binding protein, and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map is used to build an atomic-resolution model of the molecule. This method would definitively resolve the conformation of the carboethoxy group and its interactions with neighboring bases and the solvent.

Chromatographic and Mass Spectrometric Approaches for Quantification

Accurate quantification of modified nucleosides in biological samples is essential for understanding their abundance and dynamics. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. nih.govresearchgate.netnih.govbibliotekanauki.plnih.gov

The general workflow for quantifying this compound from a biological sample (e.g., genomic DNA) involves the following steps:

DNA Isolation: Genomic DNA is extracted from cells or tissues.

Enzymatic Digestion: The DNA is completely hydrolyzed to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

Chromatographic Separation: The resulting mixture of deoxynucleosides is separated by HPLC, typically using a reversed-phase column (e.g., C18). bibliotekanauki.plmdpi.com The mobile phase usually consists of a gradient of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govnih.gov

Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions of the nucleosides. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. researchgate.net

The table below outlines a representative set of parameters for an LC-MS/MS method for the quantification of modified deoxynucleosides, which would be adapted for this compound.

| Parameter | Typical Setting | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3 µm) | Separates nucleosides based on hydrophobicity. nih.gov |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for gradient elution. nih.gov |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions of the analytes. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |

| Internal Standard | Isotopically labeled this compound | Corrects for variations in sample preparation and instrument response. researchgate.net |

This methodology allows for the detection and quantification of this compound at very low levels (femtomole range), making it suitable for studying its presence in genomic DNA. nih.gov

Use in Cellular and In Vitro Biochemical Assays

This compound and its derivatives are valuable reagents for probing the activity of enzymes involved in DNA modification and repair, as well as for studying nucleotide-related metabolic pathways.

Assays for DNA Methyltransferase Activity

DNA methyltransferases (DNMTs) are responsible for establishing and maintaining DNA methylation patterns, primarily by converting cytosine to 5-methylcytosine (B146107) (5mC). brieflands.complos.orgnih.gov Assays for DNMT activity are crucial for cancer research and drug development. These assays often rely on detecting the transfer of a methyl group to a DNA substrate.

While nucleoside analogs like 5-aza-2'-deoxycytidine are well-known inhibitors of DNMTs and are used extensively in these assays, the use of this compound as a direct substrate or inhibitor for DNMTs is not a common application. brieflands.complos.orgactivemotif.comnih.govmdpi.com DNMTs are highly specific for cytosine as a substrate. The bulky carboethoxy group at the C5 position would likely cause steric hindrance within the enzyme's active site, preventing it from being recognized and methylated.

However, oligonucleotides containing this compound could potentially be used in a more indirect manner, for example, as control substrates to test the specificity of a putative DNMT or to study how pre-existing modifications influence the activity of DNMTs on neighboring cytosine residues.

Assays for TET Enzyme Activity

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) play a central role in active DNA demethylation. nih.govoatext.comresearchgate.net They catalyze the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). nih.govcardiff.ac.uknih.gov Given that this compound is an ester derivative of 5-carboxy-2'-deoxycytidine (B13905427), it is highly relevant to the study of TET enzyme activity.

Assays for TET activity often involve incubating the enzyme with a methylated DNA substrate and then detecting the formation of the oxidized products. This compound can be utilized in several ways:

As a standard: In HPLC or LC-MS/MS-based assays, synthetic this compound can be used as a reference compound to help identify and quantify related TET-mediated oxidation products.

As a substrate analog: While TET enzymes oxidize 5mC, studies have shown they can also act on other C5-substituted cytosines. researchgate.net Researchers could use an oligonucleotide containing 5-ethylcytosine (a precursor to the carboethoxy group) as a substrate to investigate if TET enzymes can oxidize the ethyl group, potentially forming intermediates that could be compared to this compound.

In inhibitor screening: Developing specific inhibitors for TET enzymes is an active area of research. High-throughput screening assays are often employed for this purpose. technologypublisher.com While this compound itself may not be an inhibitor, its structural similarity to the final product (5caC) could inform the design of competitive inhibitors that mimic the product and bind to the TET active site.

The table below summarizes common types of TET activity assays where this compound or related compounds are relevant.

| Assay Type | Principle | Role of this compound or Related Compounds |

| LC-MS/MS | Quantifies the formation of 5hmC, 5fC, and 5caC from a 5mC-containing substrate. nih.govnih.gov | Serves as a standard for chromatographic retention time and mass fragmentation comparison with 5caC. |

| Antibody-Based (ELISA-like) | Uses specific antibodies to detect the formation of 5hmC on a DNA substrate coated on a plate. epigentek.com | Can be used to test antibody cross-reactivity and specificity. |

| Activity-Based Probes | Employs engineered substrates that yield unique, easily detectable products upon TET-mediated oxidation. technologypublisher.com | Informs the design of probes and the interpretation of results from substrates with C5 modifications. |

Studies on Nucleotide Metabolism and Pyrimidine (B1678525) Biosynthesis Pathways

Nucleotide metabolism comprises the synthesis of purines and pyrimidines, either through de novo pathways or salvage pathways. nih.govmlsu.ac.inmdpi.com The de novo pyrimidine biosynthesis pathway builds the pyrimidine ring from simpler precursors like bicarbonate and aspartate, ultimately leading to the production of uridine (B1682114) monophosphate (UMP), which is a precursor for other pyrimidine nucleotides like deoxycytidine triphosphate (dCTP). researchgate.netresearchgate.netfiveable.menih.gov

The introduction of a modified nucleoside like this compound into a cellular system can potentially interfere with these pathways. Studies on the closely related compound 5-carboxy-2'-deoxyuridine (B46656) have shown that it can inhibit cell growth by blocking the de novo pyrimidine biosynthetic pathway. nih.gov Specifically, the metabolic block was identified as occurring at the level of orotate (B1227488) phosphoribosyltransferase or orotidine (B106555) 5'-phosphate decarboxylase. nih.gov

Given the structural similarity, it is plausible that this compound could exert similar effects. It could be taken up by cells and potentially phosphorylated by nucleoside kinases. The resulting nucleotide analog might then interfere with key enzymes in the pyrimidine biosynthesis or salvage pathways.

Research in this area would involve:

Cell Proliferation Assays: Treating cells with this compound and measuring its effect on cell growth.

Metabolite Analysis: Using LC-MS/MS to measure the levels of intracellular nucleotide pools to see if the compound causes imbalances characteristic of a block in a specific metabolic pathway.

Enzyme Inhibition Assays: Testing the ability of this compound or its phosphorylated derivatives to directly inhibit key enzymes in the pyrimidine pathway, such as deoxycytidine kinase or CTP synthetase.

These studies are critical for understanding the potential biological effects and mechanisms of action of modified nucleosides.

Structure Activity Relationships and Molecular Design Principles for 5 Substituted 2 Deoxycytidines

Influence of C5 Substituent Nature on Enzymatic Recognition and Biological Function

The substituent at the C5 position of 2'-deoxycytidine (B1670253) plays a pivotal role in how the nucleoside is recognized and processed by various enzymes, which in turn dictates its biological activity. The size, shape, and electronic nature of this substituent are critical determinants in these interactions.

The introduction of a carboethoxy group at the C5 position introduces both steric bulk and specific electronic effects. vulcanchem.com This modification can influence the binding affinity of the nucleoside to the active sites of enzymes such as DNA polymerases, kinases, and viral enzymes. For instance, the enzymatic incorporation of modified nucleotides is highly sensitive to the nature of the C5 substituent. While small hydrophobic groups are often well-tolerated, larger or charged groups can hinder or prevent enzymatic processing. mdpi.com

Research on a variety of 5-substituted pyrimidine (B1678525) nucleosides has demonstrated that the biological activity is intrinsically linked to the ability of the modified nucleoside to be phosphorylated by cellular or viral kinases. bibliotekanauki.pl For a nucleoside analog to exert its therapeutic effect, it often needs to be converted to its triphosphate form. The efficiency of this phosphorylation cascade is highly dependent on the structure of the C5-substituent. For example, studies on 5-substituted N(4)-hydroxy-2'-deoxycytidines have shown that the nature of the C5 group affects their interaction with thymidylate synthase and their antitumor activity. nih.gov

Furthermore, the C5 position is a key recognition site for enzymes involved in DNA modification, such as DNA methyltransferases. Modifications at this position can interfere with the normal enzymatic function, leading to changes in gene expression and cellular differentiation. nih.gov The carboethoxy group, with its distinct chemical properties, can therefore be envisioned to modulate the activity of such enzymes in a specific manner.

The biological function of 5-substituted 2'-deoxycytidines is not limited to antiviral and anticancer applications. They have also been explored for their potential as antitubercular agents. Studies on C5 modified pyrimidine nucleosides have shown that the nature of the substituent at this position significantly impacts their activity against Mycobacterium tuberculosis. nih.gov

The following table summarizes the influence of different C5 substituents on the biological activity of 2'-deoxycytidine analogs, providing a context for understanding the potential roles of the carboethoxy group.

| C5 Substituent | Example Compound | Influence on Enzymatic Recognition and Biological Function |

| Halogen (e.g., Fluoro, Bromo, Iodo) | 5-Fluoro-2'-deoxyuridine (B1346552) | Can enhance binding to thymidylate synthase, leading to potent anticancer activity. nih.gov |

| Alkyl | 5-Methyl-2'-deoxycytidine (B118692) | A natural modification involved in epigenetic regulation. |

| Alkynyl | 5-Ethynyl-2'-deoxyuridine (B1671113) | Can act as a suicide inhibitor of thymidylate synthetase. bioorganic-chemistry.com |

| Amino-linker | C5-propargylamino-2'-deoxycytidine | Can enhance the stability of DNA duplexes. nih.gov |

| Carboethoxy | 5-Carboethoxy-2'-deoxycytidine | Introduces steric and electronic effects that influence polymerase recognition. vulcanchem.com |

Rational Design Strategies for Novel Modified Nucleosides

The rational design of novel modified nucleosides is a key strategy in the development of new therapeutic agents and research tools. This process involves a deep understanding of the structure-activity relationships (SAR) of existing compounds to guide the synthesis of new analogs with improved properties. kuleuven.be The design of 5-substituted 2'-deoxycytidines, including those with a carboethoxy group, follows several key principles.

One primary strategy is to modify the C5 position to enhance the selectivity of the nucleoside for a specific viral or cellular enzyme over its host counterparts. This can be achieved by exploiting differences in the active site geometries of the target enzymes. For example, the design of antiviral nucleosides often focuses on creating analogs that are preferentially phosphorylated by viral thymidine (B127349) kinases but not by human cellular kinases. kuleuven.be

Another design principle involves the introduction of functional groups that can form specific interactions with the target enzyme, such as hydrogen bonds or hydrophobic interactions. The carboethoxy group in this compound, for instance, can act as a hydrogen bond acceptor and engage in van der Waals interactions, potentially influencing its binding orientation and affinity within an enzyme's active site.

Furthermore, the design of prodrugs is a common strategy to improve the bioavailability and cellular uptake of nucleoside analogs. This can involve modifying the nucleoside in such a way that it is converted to its active form only after entering the target cells.

The development of nucleoside analogs also benefits from combinatorial chemistry approaches, where libraries of compounds with diverse C5 substituents are synthesized and screened for biological activity. This allows for the rapid identification of lead compounds with desirable properties.

The table below outlines some rational design strategies applied to nucleoside analogs.

| Design Strategy | Objective | Example Application |

| Target-Specific Activation | Enhance selectivity for viral or cancer cells. | Design of nucleosides preferentially phosphorylated by viral kinases. kuleuven.be |

| Bioisosteric Replacement | Modulate physicochemical and biological properties. | Replacing a methyl group with a trifluoromethyl group to alter electronics. |

| Prodrug Approach | Improve pharmacokinetic properties. | Acylating hydroxyl groups to increase lipophilicity and cell permeability. |

| Structure-Based Design | Optimize interactions with the target enzyme. | Using the crystal structure of an enzyme to design complementary ligands. |

Computational Modeling and Molecular Dynamics Simulations of Nucleoside-Enzyme Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in the study of nucleoside-enzyme interactions and the rational design of new drugs. nih.gov These methods provide detailed insights into the dynamic behavior of molecules at an atomic level, which is often difficult to obtain through experimental techniques alone.

For 5-substituted 2'-deoxycytidines, including this compound, computational approaches can be used to:

Predict Binding Modes: Docking studies can predict the most favorable binding orientation of the nucleoside within the active site of an enzyme. This can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity.

Estimate Binding Affinities: Free energy calculations, such as those based on MD simulations, can provide quantitative estimates of the binding affinity between a nucleoside analog and its target enzyme. These calculations can be used to rank potential drug candidates before they are synthesized and tested experimentally.

Analyze Conformational Changes: MD simulations can reveal how the binding of a nucleoside analog influences the conformation of both the ligand and the enzyme. ki.se This is particularly important for understanding the mechanism of action of allosteric inhibitors and for designing compounds that can stabilize specific protein conformations.

Simulate Enzymatic Reactions: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reactions catalyzed by enzymes. This can provide insights into the catalytic mechanism and help to explain why some nucleoside analogs act as substrates while others act as inhibitors.

MD simulations of nucleic acid systems, including those containing modified nucleosides, have provided valuable information on their structural and dynamic properties. nih.gov These simulations can help to understand how modifications at the C5 position affect the local structure of DNA and its recognition by proteins.

The table below highlights the application of various computational methods in nucleoside research.

| Computational Method | Application in Nucleoside Research |

| Molecular Docking | Predicting the binding pose of a nucleoside in an enzyme's active site. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of nucleoside-enzyme complexes and nucleic acids. nih.govresearchgate.net |

| Free Energy Calculations | Estimating the binding affinity of a nucleoside to its target. |

| QM/MM Calculations | Modeling the enzymatic reaction mechanism involving a nucleoside analog. |

Future Perspectives in 5 Carboethoxy 2 Deoxycytidine Research

Emerging Avenues in Epigenetic Chemical Biology and Therapeutic Development (mechanistic focus)

The study of 5-Carboethoxy-2'-deoxycytidine opens up new avenues in understanding and manipulating epigenetic pathways. Its close structural relationship to 5-carboxy-2'-deoxycytidine (B13905427) (5caC), a key intermediate in the ten-eleven translocation (TET) enzyme-mediated demethylation pathway, makes it a prime candidate for probing these mechanisms. nih.govjenabioscience.com The conversion of 5-methylcytosine (B146107) (5mC) to its oxidized derivatives, including 5caC, is a fundamental process in gene regulation. nih.gov The ethyl ester group in this compound can be envisioned as a protected or prodrug form of 5caC. Upon cellular uptake, intracellular esterases could potentially hydrolyze the ester, releasing 5caC and influencing epigenetic states.

This targeted delivery of a key epigenetic intermediate could have significant therapeutic implications. For instance, aberrant DNA methylation patterns are a hallmark of many cancers. nih.govnih.gov The introduction of this compound could potentially modulate the activity of DNA methyltransferases (DNMTs) or influence the binding of proteins that recognize oxidized cytosine species, thereby altering gene expression profiles. nih.govresearchgate.net While direct research on the therapeutic effects of this compound is in its infancy, studies on related nucleoside analogs like 5-aza-2'-deoxycytidine have demonstrated potent antitumor activities by inhibiting DNA methylation. nih.govnih.gov These findings provide a strong rationale for investigating the therapeutic potential of this compound in diseases characterized by epigenetic dysregulation.

Future research in this area will likely focus on several key questions:

Cellular Processing: How efficiently is this compound taken up by cells and converted to 5-carboxy-2'-deoxycytidine?

Enzyme Interactions: Does this compound or its metabolite, 5caC, directly interact with and modulate the activity of TET enzymes, DNMTs, or other epigenetic modifying proteins?

Gene Expression: What are the global and gene-specific changes in DNA methylation and gene expression following treatment with this compound?

Therapeutic Efficacy: Can this compound reverse aberrant hypermethylation and restore the expression of tumor suppressor genes in cancer models?

Advancements in Scalable and Efficient Synthetic Methodologies

The availability of this compound in sufficient quantities is crucial for its exploration as a research tool and potential therapeutic agent. Therefore, the development of scalable and efficient synthetic methodologies is a key area of future research. Current approaches to the synthesis of modified nucleosides can be complex and may not be suitable for large-scale production.

Drawing inspiration from the synthesis of related compounds, several strategies could be employed to improve the synthesis of this compound. For example, an efficient method for the gram-scale synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2'-deoxycytidine (B13858545) from 2'-deoxythymidine has been reported, which could be adapted for the synthesis of the carboethoxy derivative. rsc.org This approach highlights the potential for developing more streamlined and cost-effective synthetic routes.

Key considerations for future synthetic advancements include:

Starting Materials: Identifying readily available and inexpensive starting materials.

Reaction Efficiency: Optimizing reaction conditions to maximize yields and minimize byproducts.

Purification: Developing robust and scalable purification techniques.

Stereocontrol: Ensuring the correct stereochemistry at the sugar moiety, which is critical for biological activity.

The following table summarizes potential synthetic strategies that could be explored for the scalable production of this compound, based on established methods for related compounds.

| Synthetic Strategy | Description | Potential Advantages |

| Modification of a Pre-existing Nucleoside | Introduction of the carboethoxy group at the 5-position of 2'-deoxycytidine (B1670253) or a related precursor. | Potentially fewer steps and higher overall yield. |

| Glycosylation of a Modified Base | Coupling of a pre-functionalized pyrimidine (B1678525) base with a protected deoxyribose sugar. | Allows for greater flexibility in modifying the base and sugar moieties independently. |

| Enzymatic Synthesis | Utilizing enzymes to catalyze key steps in the synthetic pathway. | Can offer high stereoselectivity and milder reaction conditions. |

Development of Next-Generation Molecular Probes and Research Tools

This compound and its derivatives have significant potential for the development of novel molecular probes and research tools to study epigenetic processes with high precision. The carboethoxy group provides a chemical handle that can be further modified to attach fluorescent dyes, affinity tags, or cross-linking agents.

One promising application is in the development of probes to study protein-DNA interactions. By incorporating a photo-activatable cross-linking group into the this compound scaffold, researchers can capture proteins that specifically bind to this modified nucleoside or its de-esterified form, 5caC, within living cells. This would provide valuable insights into the "readers" of this epigenetic mark.

Furthermore, oligonucleotides containing this compound can be synthesized to investigate its impact on DNA structure and stability. Studies on the related 5-carboxy-2'-deoxycytidine have shown that its incorporation can affect the stability of DNA duplexes. nih.gov Understanding how the carboethoxy modification influences these properties is crucial for designing effective probes and therapeutic oligonucleotides.

Future developments in this area could include:

Fluorescent Probes: Synthesizing this compound analogs with appended fluorophores for real-time imaging of epigenetic modifications in living cells.

Affinity Probes: Developing biotinylated or otherwise tagged versions of this compound to isolate and identify proteins that interact with this modification.

Sequencing Technologies: Creating novel chemical or enzymatic methods that can specifically recognize and sequence this compound within a genome, providing a more detailed map of its distribution.

The following table outlines potential molecular probes that could be developed from this compound and their research applications.

| Probe Type | Modification | Research Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Visualization of the subcellular localization and dynamics of the modified nucleoside. |

| Affinity Probe | Incorporation of a biotin (B1667282) or clickable alkyne/azide (B81097) group | Pull-down assays to identify binding proteins and study protein-DNA interactions. |

| Photo-crosslinking Probe | Introduction of a photo-activatable group (e.g., benzophenone, psoralen) | Covalent trapping of interacting proteins for identification by mass spectrometry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.